3,8-Diazabicyclo[3.2.1]octane
Overview
Description
- 3,8-Diazabicyclo[3.2.1]octane (often abbreviated as DABCO ) is a bicyclic organic compound with the formula N₂(C₂H₄)₃ .
- It is a colorless solid and a highly nucleophilic tertiary amine base.
- DABCO is used as a catalyst and reagent in polymerization and organic synthesis.
- Its structure is similar to quinuclidine, but one of the nitrogen atoms is replaced by a carbon atom.
- The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages, and the diazacyclohexane rings adopt boat conformations.
- DABCO is a strong ligand and Lewis base.
- It forms a crystalline 2:1 adduct with hydrogen peroxide.
- The pKa of its protonated derivative is 8.8, similar to ordinary alkylamines.
Synthesis Analysis
- Enantioselective Construction :
- Researchers have developed methods for the stereoselective preparation of the 8-azabicyclo[3.2.1]octane scaffold.
- Approaches include enantioselective construction from an acyclic starting material or direct stereochemical control during the formation of the bicyclic scaffold.
- Some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
- Others use desymmetrization processes starting from achiral tropinone derivatives.
Molecular Structure Analysis
- DABCO has a bicyclic structure with three diazacyclohexane rings.
- The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages.
- The compound is highly nucleophilic due to unhindered amine centers.
Chemical Reactions Analysis
- DABCO is used as a nucleophilic catalyst in various reactions, including:
- Formation of polyurethane from alcohol and isocyanate functionalized monomers.
- Baylis–Hillman reactions of aldehydes and unsaturated ketones.
- It also forms a crystalline 2:1 adduct with hydrogen peroxide.
Physical And Chemical Properties Analysis
- Molecular Weight : 112.176 g/mol
- Melting Point : 156–160 °C
- Boiling Point : 174 °C
- Solubility in Water : Soluble, hygroscopic
- Acidity (pKa) : 3.0, 8.8 (for conjugated acid)
- Hazards : Harmful if swallowed, skin and eye irritant, may cause respiratory irritation.
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Methods: The compound 3,8-Diazabicyclo[3.2.1]octane has been synthesized efficiently using pyroglutamic acid, with a key step involving the reduction and cyclization of a nitroenamine intermediate. This process has enabled the creation of several 3-substituted analogs of azatropane, which were evaluated for their affinity at D2 and 5-HT2A receptors (Singh et al., 2007).
- Synthesis for Alkaloid Core: A π-allyl palladium approach has been developed for the synthesis of the 3,8-diazabicyclo[3.2.1]octane system found in various families of alkaloids. This method involves an intramolecular palladium-catalyzed allylic alkylation, producing high yields under mild conditions (Woo et al., 2006).
Medical and Biological Research
- Cocaine Analogue Synthesis: Orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid, a key building block for combinatorial synthesis of pharmacologically useful compounds, has been synthesized. This compound features hidden α-, β-, δ-, and e-amino acids, representing a new class of cocaine analogues (Pichlmair et al., 2004).
- Farnesyltransferase Inhibitor Synthesis: The synthesis of 3,8-diazabicyclo[3.2.1]octan-2-one framework has led to the production of a conformationally constrained farnesyltransferase inhibitor, aiding in the elucidation of enzyme-bound conformation (Dinsmore et al., 2001).
Structural and Conformational Analysis
- Molecular Structure Study: The molecular structure of 1,4-diazabicyclo[3.2.1]octane, a parent ring of a family of alkaloids, has been characterized. This involved X-ray structural analysis, DFT geometry optimizations, and vibrational analysis of the infrared spectrum (Britvin et al., 2017).
- Conformational Equilibrium: A study of bis‐N‐triflyl substituted 3,8‐diazabicyclo[3.2.1]octane revealed restricted rotation about the N–S partial double bonds. This was demonstrated through NMR spectroscopy and theoretical calculations, providing insights into the dynamic behavior of such compounds (Shainyan et al., 2014).
Catalysis in Organic Synthesis
- Use as a Catalyst: 1,4-diazabicyclo[2.2.2]octane (DABCO) has been widely used as a solid catalyst in organic preparations. It is notable for its high reactivity, non-toxic nature, and efficiency in various organic transformations (Baghernejad Bita, 2010).
- Synthesis of Bioactive Compounds: DABCO has been employed as a catalyst for the synthesis of biologically active compounds such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. This highlights its utility in the pharmaceutical industry (Shirini et al., 2017).
Safety And Hazards
- DABCO is harmful if swallowed, in contact with skin, or inhaled.
- Precautionary measures include proper handling, protective equipment, and avoiding dust formation.
- Dispose of it according to applicable laws and regulations.
Future Directions
- Research on DABCO continues, especially in the context of synthetic methodology and its applications in organic synthesis.
properties
IUPAC Name |
3,8-diazabicyclo[3.2.1]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-3-5(1)8-6/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDJYZBKCVSODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497950 | |
Record name | 3,8-Diazabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Diazabicyclo[3.2.1]octane | |
CAS RN |
280-06-8 | |
Record name | 3,8-Diazabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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